molecular formula C15H21NO2 B12670426 Ethyl 2-cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylate CAS No. 85409-41-2

Ethyl 2-cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylate

Cat. No.: B12670426
CAS No.: 85409-41-2
M. Wt: 247.33 g/mol
InChI Key: AHMURUIVXKUDHR-YRNVUSSQSA-N
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Description

Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate is a chemical compound with a unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its distinct structure and reactivity make it a subject of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate involves several steps. One common method includes the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with ethyl cyanoacetate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Addition: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group and the bicyclic structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate can be compared with similar compounds such as:

Ethyl 2-cyano-3-(6,6-dimethylbicyclo[31

Properties

CAS No.

85409-41-2

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enoate

InChI

InChI=1S/C15H21NO2/c1-4-18-14(17)11(9-16)7-10-5-6-12-8-13(10)15(12,2)3/h7,10,12-13H,4-6,8H2,1-3H3/b11-7+

InChI Key

AHMURUIVXKUDHR-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1CCC2CC1C2(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1CCC2CC1C2(C)C)C#N

Origin of Product

United States

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